[4-(4-Chlorophenyl)phenyl]methanamine - 15996-82-4

[4-(4-Chlorophenyl)phenyl]methanamine

Catalog Number: EVT-409720
CAS Number: 15996-82-4
Molecular Formula: C13H12ClN
Molecular Weight: 217.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[4-(4-Chlorophenyl)phenyl]methanamine, also known as 4-[(4-chlorophenyl)(phenyl)methyl]piperazine, is a primary amine compound featuring a central amine group attached to a substituted diphenylmethane moiety. It serves as a key intermediate in organic synthesis, particularly in the development of various bioactive molecules with potential pharmaceutical applications. This compound is frequently encountered in medicinal chemistry research due to its versatility as a building block for creating diverse chemical structures.

Synthesis Analysis
  • Reaction with 2-Hydroxyethylpiperazine: One common method involves reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. This reaction typically requires a 1:1.10 molar ratio of reactants, a temperature of 115°C, and a reaction time of 4 hours. This method has been reported to yield the target compound in high yield (88.5%).
  • Reduction and Bromination of 4-Chlorobenzophenone: Another method utilizes 4-chlorobenzophenone as the starting material. The synthesis involves a three-step process: (1) reduction of 4-chlorobenzophenone using zinc dust, (2) bromination of the resulting product with hydrogen bromide, and (3) final reaction with anhydrous piperazine. Optimal conditions for this method include a zinc/4-chlorobenzophenone molar ratio of 2.5, a bromination temperature of 75-80°C, and a piperazine reaction temperature of 80-85°C. This route offers a high yield (71.2%) and utilizes readily available starting materials.
Molecular Structure Analysis
  • Crystal Structure of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: This complex molecule, containing the [4-(4-chlorophenyl)phenyl]methanamine fragment, has been characterized using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis. This analysis provided detailed insights into the molecule's conformation, intermolecular interactions, and supramolecular architecture within its crystalline environment.
Chemical Reactions Analysis
  • Formation of Pyrazoline Derivatives: The compound serves as a precursor in the synthesis of 1-(H)-3-N-{4'-[(4'''-chlorophenyl) (phenyl)methyl amino] phenyl}-5-arylpyrazolines. These derivatives are accessed through reactions with various substituted chalcones.
  • Synthesis of Nicotinonitrile Derivatives: Reaction of [4-(4-chlorophenyl)phenyl]methanamine with appropriately substituted enones leads to the formation of 2-methoxy/2-amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile derivatives.
  • Preparation of Imidazoline Derivatives: This compound is utilized in the synthesis of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines. The reaction typically involves condensation with appropriate imidazoline precursors.
Mechanism of Action
  • Enzyme Inhibition: Some derivatives, such as 3-aryl-1-phenyl-1H-pyrazole derivatives, have demonstrated inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), enzymes implicated in Alzheimer's disease.
  • Receptor Modulation: Compounds like 2-(((1r,4r)-4-(((4-chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag) act as potent agonists of the prostacyclin receptor (IP receptor), demonstrating potential in treating pulmonary arterial hypertension.
Applications
  • Drug Discovery: Its structural features, including the diphenylmethane moiety and the reactive amine group, make it an attractive building block for constructing diverse chemical libraries. Researchers utilize this compound to synthesize novel molecules with potential therapeutic applications. For example, it serves as a precursor in the development of compounds targeting Alzheimer's disease, pulmonary arterial hypertension, and microbial infections. [, , ]
  • Compound Description: This complex polyheterocyclic compound was synthesized using a multi-step process involving a Ugi-Zhu reaction, aza Diels-Alder cycloaddition, and further modifications [].
  • Compound Description: This compound, characterized by its crystal structure, contains a hydrazine-carbothioamide group linked to a (4-chlorophenyl)(phenyl)methylene moiety [].

3. 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag) [] * Compound Description: Ralinepag is a non-prostanoid IP receptor agonist developed for treating pulmonary arterial hypertension (PAH) []. * Relevance: Ralinepag exhibits structural similarities with [4-(4-chlorophenyl)phenyl]methanamine by incorporating the (4-chlorophenyl)(phenyl)methyl moiety, though within a larger and more complex structure. This connection highlights the versatility of this core structure in medicinal chemistry.

4. 1-Acetyl/1-Phenyl)-3-{4'-[(4'''-Chlorophenyl)(phenyl)methylamino]phenyl}-5-Aryl-Pyrazolines []* Compound Description: This series of pyrazoline derivatives, featuring both acetyl and phenyl substitutions, was investigated for antimicrobial activity [].* Relevance: The inclusion of the (4-chlorophenyl)(phenyl)methylamino group within these compounds directly relates them to [4-(4-chlorophenyl)phenyl]methanamine. Variations in the aryl substituent at the 5-position of the pyrazoline ring allow for exploration of structure-activity relationships relevant to antimicrobial properties, potentially providing insights into the biological activity of [4-(4-chlorophenyl)phenyl]methanamine itself.

5. (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl)(phenyl)methylamino]phenyl}-4-Aryl Nicotinonitriles []* Compound Description: These nicotinonitrile derivatives were designed and synthesized for their potential antimicrobial activity. They feature modifications at the 2-position (methoxy or amino) and varying aryl substituents at the 4-position []. * Relevance: Similar to the previous compound, these derivatives are structurally linked to [4-(4-chlorophenyl)phenyl]methanamine through the presence of the (4-chlorophenyl)(phenyl)methylamino group. Examining the biological activities of these closely related compounds could provide valuable insights into potential applications and pharmacological profiles of [4-(4-chlorophenyl)phenyl]methanamine.

6. Quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides []* Compound Description: This class of compounds, designed as trypanothione reductase inhibitors, was explored for antiparasitic activities against Trypanosoma, Leishmania, and Plasmodium species [].* Relevance: While not directly containing the entire [4-(4-chlorophenyl)phenyl]methanamine structure, these compounds share the 4-chlorophenyl phenyl sulfide moiety. This similarity suggests a potential commonality in synthetic routes or biological targets, potentially offering insights into designing new derivatives of [4-(4-chlorophenyl)phenyl]methanamine with antiparasitic properties.

7. 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol []* Compound Description: This compound was prepared and its synthesis optimized for potential use as a pharmaceutical intermediate or for biological studies [].* Relevance: This compound is closely related to [4-(4-chlorophenyl)phenyl]methanamine, featuring the same (4-chlorophenyl)(phenyl)methyl core structure. The presence of the piperazine and ethanol substituents instead of the amine group in [4-(4-chlorophenyl)phenyl]methanamine suggests potential for modified pharmacological activity and potential applications in medicinal chemistry.

  • Compound Description: This series of imidazoline derivatives was synthesized and screened for biological activity against Gram-positive and Gram-negative bacteria, as well as fungi [].

9. 4-[4-4-(chlorophenyl)Phenyl]-4-oxo-2S-(phenylthiomethyl)butanoic acid (BAY 12-9566) []* Compound Description: BAY 12-9566 is a metalloproteinase inhibitor with potential therapeutic applications [].* Relevance: While BAY 12-9566 does not directly contain the [4-(4-chlorophenyl)phenyl]methanamine structure, it shares the 4-(4-chlorophenyl)phenyl core. This similarity, despite the different overall structures and functionalities, suggests a possible relationship in their chemical synthesis or potential biological targets.

10. N-(4-Chlorophenyl)-4-phenylbutanamide []* Compound Description: This phenyl butyric acid derivative acts as a HDAC6 inhibitor and displays anti-proliferative activity against cervix cancer and leukemia cells []. * Relevance: While not identical, this compound shares structural similarities with [4-(4-chlorophenyl)phenyl]methanamine, specifically the presence of the 4-chlorophenyl group. The distinct but related structure of this compound, coupled with its anti-cancer properties, highlights the potential of exploring similar modifications on the [4-(4-chlorophenyl)phenyl]methanamine scaffold for the development of novel therapeutics.

  • Compound Description: PSNCBAM-1 functions as a negative allosteric modulator of the cannabinoid CB1 receptor and holds potential for treating conditions related to CB1 receptor overactivity [].

Properties

CAS Number

15996-82-4

Product Name

[4-(4-Chlorophenyl)phenyl]methanamine

IUPAC Name

[4-(4-chlorophenyl)phenyl]methanamine

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

InChI

InChI=1S/C13H12ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2

InChI Key

PYUKPZBUJCFYRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.